molecular formula C44H70O9 B1241217 Mycolactone CAS No. 222050-77-3

Mycolactone

Cat. No. B1241217
M. Wt: 743 g/mol
InChI Key: WKTLNJXZVDLRTJ-QRRXZRELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycolactone is a macrolide.

Scientific Research Applications

Mycolactone's Role in Buruli Ulcer Formation

Mycolactone, secreted by Mycobacterium ulcerans, induces open skin lesions known as Buruli ulcers. This toxin hijacks the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled actin assembly in the cytoplasm, affecting cell adhesion and migration. In mouse models, mycolactone causes epidermal thinning and rupture, suggesting a potential for designing competitive inhibitors for therapeutic use in Buruli ulcer treatment (Guenin-Macé et al., 2013).

Mycolactone's Immunosuppressive Properties

Mycolactone exhibits immunomodulatory effects on dendritic cells (DCs), inhibiting their maturation and ability to activate T cells. This suppression of immune responses is significant in the context of Buruli ulcer, as it limits the initiation of primary immune responses and the recruitment of inflammatory cells to the infection site. Mycolactone's structural similarities to other immunosuppressive agents highlight its potential as a novel immunosuppressive agent (Coutanceau et al., 2007).

Mycolactone and T Cell Responsiveness

Mycolactone impairs T cell responsiveness by altering both early signaling and posttranslational events. It blocks cytokine production posttranscriptionally and hyperactivates the Src-family kinase, Lck, disrupting T cell responsiveness to stimulation. This distinctive mechanism makes mycolactone a unique type of T cell immunosuppressive agent (Boulkroun et al., 2009).

Mycolactone's Effect on Protein Biogenesis

Mycolactone blocks the biogenesis of a wide array of proteins by inhibiting the Sec61 translocon. This inhibition leads to proteostatic stress in the cytosol and endoplasmic reticulum, affecting cellular functions and signaling pathways. Understanding mycolactone's mechanism on Sec61 inhibition refines our knowledge of cellular processes impacted by this toxin (Morel et al., 2018).

Mycolactone's Impact on Lipid Membranes

Mycolactone interacts with lipid membranes, influencing lipid organization and potentially affecting cell functions and signaling pathways. Its surfactant properties and interaction with cholesterol allow it to reshape membranes, suggesting a role in cellular target modulation (Nitenberg et al., 2018).

Mycolactone in Immunology and Cell Biology

Mycolactone's cytotoxic and immunosuppressive activities significantly influence cellular function, impacting cell division, death, and inflammation. Understanding its mechanisms could profoundly impact our knowledge of eukaryotic cell biology, particularly in the context of Buruli ulcer disease (Hall & Simmonds, 2014).

properties

CAS RN

222050-77-3

Product Name

Mycolactone

Molecular Formula

C44H70O9

Molecular Weight

743 g/mol

IUPAC Name

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,12S,13S,15S)-12,13,15-trihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C44H70O9/c1-28(13-11-14-29(2)25-39(48)40(49)27-37(10)46)21-30(3)18-20-44(51)52-41-15-12-16-43(50)53-42(19-17-31(4)22-34(41)7)35(8)24-32(5)23-33(6)38(47)26-36(9)45/h11,13-14,17-18,20-21,23,25,33-42,45-49H,12,15-16,19,22,24,26-27H2,1-10H3/b14-11+,20-18+,28-13+,29-25+,30-21+,31-17+,32-23+/t33-,34+,35+,36-,37+,38-,39+,40+,41+,42-/m1/s1

InChI Key

WKTLNJXZVDLRTJ-QRRXZRELSA-N

Isomeric SMILES

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/[C@@H]([C@H](C[C@H](C)O)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C

SMILES

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C

Canonical SMILES

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C

synonyms

mycolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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